molecular formula C12H17BrO2S B12612435 Methyl 5-bromo-4-hexylthiophene-2-carboxylate CAS No. 918825-99-7

Methyl 5-bromo-4-hexylthiophene-2-carboxylate

Cat. No.: B12612435
CAS No.: 918825-99-7
M. Wt: 305.23 g/mol
InChI Key: UMMMSZDKDGNSEW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-hexylthiophene-2-carboxylate is an organic compound with the molecular formula C12H17BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-hexylthiophene-2-carboxylate typically involves the bromination of 4-hexylthiophene followed by esterification. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-hexylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-4-hexylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-hexylthiophene-2-carboxylate involves its interaction with specific molecular targets. In organic electronics, it functions by facilitating charge transport through its conjugated system. In pharmaceuticals, its mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-thiophenecarboxylate
  • Methyl 5-bromo-2-methoxypyridine-3-carboxylate

Uniqueness

Methyl 5-bromo-4-hexylthiophene-2-carboxylate is unique due to its hexyl side chain, which imparts specific solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where solubility and processability are crucial.

Properties

CAS No.

918825-99-7

Molecular Formula

C12H17BrO2S

Molecular Weight

305.23 g/mol

IUPAC Name

methyl 5-bromo-4-hexylthiophene-2-carboxylate

InChI

InChI=1S/C12H17BrO2S/c1-3-4-5-6-7-9-8-10(12(14)15-2)16-11(9)13/h8H,3-7H2,1-2H3

InChI Key

UMMMSZDKDGNSEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C(=O)OC)Br

Origin of Product

United States

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